Antitubercular Activity: C3-Benzothiophene Hydrazone Derivative Achieves 96% Inhibition at 6.25 µg/mL
A hydrazone derivative synthesized from benzo[b]thiophene-3-carboxaldehyde (the aldehyde precursor to the target hydrazine compound) demonstrated 96% inhibition against Mycobacterium tuberculosis in the TAACF primary screening at 6.25 µg/mL [1]. This activity places the C3-benzothiophene hydrazone scaffold among the highly active antitubercular hits, whereas other hydrazones within the same synthesized series showed substantially lower or unreported inhibition values at identical screening concentrations, confirming that the 2,5-dichlorophenyl substitution pattern on the hydrazone nitrogen is critical for this potency level [1].
| Evidence Dimension | Antitubercular activity (primary screen) |
|---|---|
| Target Compound Data | Hydrazone derivative of target compound's aldehyde precursor: 96% inhibition at 6.25 µg/mL |
| Comparator Or Baseline | Other hydrazone analogs in same series (unspecified substituents): activity not quantified or lower |
| Quantified Difference | 96% inhibition achieved only with 2,5-dichlorophenyl substitution |
| Conditions | TAACF primary antitubercular screening, 6.25 µg/mL |
Why This Matters
This validates the C3-benzothiophene scaffold as a privileged antitubercular pharmacophore, and the target hydrazine compound provides the requisite primary amine for generating diverse hydrazone libraries for SAR optimization.
- [1] Sonar VN, Parkin S, Crooks PA. (E)-N-[(Benzo[b]thiophen-3-yl)methylene]-N′-(2,5-dichlorophenyl)hydrazine. Acta Crystallographica Section C. 2004;60(8):o574-o576. View Source
